molecular formula C19H18BrN3O B8549488 N-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N'-phenylurea CAS No. 827590-39-6

N-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N'-phenylurea

Cat. No. B8549488
CAS RN: 827590-39-6
M. Wt: 384.3 g/mol
InChI Key: VVSFIPIGMRUDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N'-phenylurea is a useful research compound. Its molecular formula is C19H18BrN3O and its molecular weight is 384.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N'-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N'-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

827590-39-6

Molecular Formula

C19H18BrN3O

Molecular Weight

384.3 g/mol

IUPAC Name

1-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylurea

InChI

InChI=1S/C19H18BrN3O/c20-12-9-10-16-15(11-12)14-7-4-8-17(18(14)22-16)23-19(24)21-13-5-2-1-3-6-13/h1-3,5-6,9-11,17,22H,4,7-8H2,(H2,21,23,24)

InChI Key

VVSFIPIGMRUDNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine (50 mg, 0.19 mmol) in dichloromethane (1 mL) was added phenyl isocyanate (23 μL, 0.21 mmol). The mixture was stirred at room temperature 15 hours and the resulting precipitate collected by filtration to give a gray solid (62% yield). 1H-NMR (DMSO-d6): δ 11.01 (s, 1H), 7.60 (d, 1H), 7.45 (m, 2H), 7.33-7.23 (m, 4H), 7.17 (dd, 1H), 6.94 (m, 1H), 6.63 (d, 1H), 5.02 (m, 1H), 2.68 (m, 2H), 2.06 (m, 1H), 1.95-1.70 (m, 3H); MS m/z 384 (M−1).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
23 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Yield
62%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.